molecular formula C11H17N3O3 B12882607 N-(5-Propyl-1,2-oxazol-3-yl)morpholine-4-carboxamide CAS No. 55808-63-4

N-(5-Propyl-1,2-oxazol-3-yl)morpholine-4-carboxamide

Cat. No.: B12882607
CAS No.: 55808-63-4
M. Wt: 239.27 g/mol
InChI Key: KTQAYZRGXTXXTI-UHFFFAOYSA-N
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Description

N-(5-Propyl-1,2-oxazol-3-yl)morpholine-4-carboxamide is a heterocyclic compound featuring a morpholine ring conjugated to an oxazole moiety via a carboxamide linkage. The 5-propyl substituent on the oxazole ring distinguishes it from other analogs.

Properties

CAS No.

55808-63-4

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

N-(5-propyl-1,2-oxazol-3-yl)morpholine-4-carboxamide

InChI

InChI=1S/C11H17N3O3/c1-2-3-9-8-10(13-17-9)12-11(15)14-4-6-16-7-5-14/h8H,2-7H2,1H3,(H,12,13,15)

InChI Key

KTQAYZRGXTXXTI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NO1)NC(=O)N2CCOCC2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield oxazoles, while reduction can produce isoxazolines .

Scientific Research Applications

N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, isoxazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide

This compound () shares the core morpholine-oxazole-carboxamide framework but substitutes the 5-propyl group with a bulkier tert-butyl group. Key differences include:

  • Steric Effects : The tert-butyl group introduces significant steric hindrance, which may reduce binding affinity to sterically sensitive targets compared to the linear propyl chain.
  • Synthetic Accessibility : The tert-butyl group is often easier to introduce regioselectively due to its stability under common reaction conditions.
Table 1: Structural and Predicted Physicochemical Properties
Property N-(5-Propyl-1,2-oxazol-3-yl)morpholine-4-carboxamide N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide
Molecular Formula C₁₁H₁₇N₃O₂ C₁₂H₁₉N₃O₂
Molecular Weight (g/mol) 223.28 237.30
Substituent (R) Propyl (-CH₂CH₂CH₃) tert-Butyl (-C(CH₃)₃)
Hydrogen Bond Donors/Acceptors 1 donor, 5 acceptors 1 donor, 5 acceptors
Predicted LogP (ChemAxon) ~1.8 ~1.5

While direct experimental data are unavailable, computational models suggest that the propyl analog may exhibit enhanced lipophilicity, favoring passive diffusion across biological membranes .

Xamoterol (Hemifumarate)

Xamoterol hemifumarate () contains a morpholine-4-carboxamide group but differs substantially in its extended structure, including a hydroxy-phenoxypropylaminoethyl side chain. Key contrasts include:

  • Pharmacological Activity: Xamoterol is a β₁-adrenoceptor partial agonist used in cardiovascular therapy, whereas the target compound’s biological role is uncharacterized.
  • Toxicity Profile: Xamoterol is classified under Toxic Repro.
  • Structural Complexity: Xamoterol’s additional functional groups (e.g., hydroxyl, phenoxy) enable hydrogen bonding and ionic interactions absent in the simpler oxazole derivatives.
Table 2: Functional Group Comparison
Compound Key Functional Groups Hydrogen Bonding Capacity
This compound Oxazole, morpholine, carboxamide Moderate (amide N-H/O)
Xamoterol hemifumarate Morpholine, carboxamide, hydroxyl, phenoxy, fumarate High (multiple O/N-H donors and acceptors)

Methodological Considerations

Crystallographic tools like SHELX () and ORTEP-III () are critical for resolving molecular geometries and intermolecular interactions, which could elucidate differences in packing efficiencies or hydrogen-bonding networks between analogs. Graph set analysis () could further classify hydrogen-bonding patterns but remains speculative without experimental data.

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